Azetidin-3-yl(3-(hydroxymethyl)azetidin-1-yl)methanone
Description
Azetidin-3-yl(3-(hydroxymethyl)azetidin-1-yl)methanone is a bicyclic compound featuring two azetidine (four-membered nitrogen-containing heterocycle) rings connected via a methanone group. One azetidine ring bears a hydroxymethyl (-CH2OH) substituent at the 3-position. This structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl group and conformational rigidity from the azetidine rings.
Properties
IUPAC Name |
azetidin-3-yl-[3-(hydroxymethyl)azetidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c11-5-6-3-10(4-6)8(12)7-1-9-2-7/h6-7,9,11H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOVVKHVPGYIGLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(3-(hydroxymethyl)azetidin-1-yl)methanone is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula. It features a unique azetidine ring system that may contribute to its biological activity.
Structural Formula
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₂N₂O
Antimicrobial Properties
Research indicates that azetidine derivatives exhibit significant antimicrobial activity. A study highlighted that compounds similar to this compound showed activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Azetidin Derivative 1 | MRSA | 32 µg/mL |
| Azetidin Derivative 2 | E. coli | 16 µg/mL |
These findings suggest that modifications in the azetidine structure can enhance antimicrobial potency.
Antiparasitic Activity
Azetidine compounds have also been evaluated for their antiparasitic effects, particularly against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range.
| Compound | Target Organism | IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Azetidin Derivative A | P. falciparum (3D7 strain) | 2.93 | >10 |
| Azetidin Derivative B | P. berghei (mouse model) | 1.60 | >15 |
The selectivity index indicates a favorable safety profile for these compounds, making them promising candidates for further development.
The biological activity of azetidine derivatives is often attributed to their ability to interfere with critical biochemical pathways in pathogens. For example, some studies suggest that these compounds may inhibit protein synthesis or disrupt membrane integrity in bacterial cells.
Case Study: Antimalarial Activity
In a recent study, a specific azetidine derivative was tested in vivo using a mouse model infected with P. berghei. The results showed a significant reduction in parasitemia after administration of the compound, highlighting its potential as an antimalarial agent.
Toxicity and Safety Profile
While exploring the therapeutic potential, it is crucial to assess the toxicity of azetidine derivatives. Preliminary toxicity studies have shown that certain compounds exhibit low cytotoxicity against mammalian cell lines, indicating a favorable safety profile.
| Compound | Cell Line Tested | CC50 (µM) |
|---|---|---|
| Azetidin Derivative C | HepG2 (liver cancer) | >400 |
| Azetidin Derivative D | Vero (monkey kidney) | >300 |
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Polarity and Bioavailability: The hydroxymethyl group in the target compound increases hydrophilicity compared to non-polar analogs like the trifluoromethyl derivative (C₈H₁₀F₃N₂O₂) . This may improve aqueous solubility but reduce membrane permeability. The trifluoromethyl analog’s higher lipophilicity (due to fluorine’s electronegativity and hydrophobic nature) could enhance blood-brain barrier penetration, making it suitable for CNS-targeted therapies .
The benzo[d][1,3]dioxol-5-yl group in the aromatic analog (C₁₂H₁₃NO₄) suggests affinity for hydrophobic binding pockets, as seen in cannabinoid receptor ligands (e.g., highlights the importance of aromatic groups in receptor interactions) .
Impact of Functional Groups on Activity: The hydroxymethyl group in the target compound may participate in hydrogen bonding with target proteins, enhancing binding specificity. In contrast, the trifluoromethyl group’s electron-withdrawing effects could stabilize charge interactions in enzyme active sites . The pyridine moiety in {3-[ethyl(oxan-4-yl)amino]azetidin-1-yl}(6-methylpyridin-3-yl)methanone introduces basicity, which may influence protonation states and pharmacokinetics under physiological conditions .
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from azetidine-3-carboxylic acid or substituted azetidines, followed by:
- Protection of azetidine nitrogen with tert-butyl carbamate or benzhydryl groups.
- Functionalization of the azetidine ring at the 3-position by introduction of hydroxymethyl or other substituents.
- Coupling or condensation reactions to form the methanone linkage between two azetidine units.
- Deprotection and purification steps to yield the target compound.
Key Preparation Steps and Reagents
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Protection of azetidine nitrogen | tert-Butyl carbamate, benzhydryl chloride | Protects N to control regioselectivity and stability |
| 2 | Introduction of hydroxymethyl group at 3-position | Hydroxymethylation via mesylation followed by displacement or reduction | Mesylation reagents include methanesulfonyl chloride or para-toluenesulfonyl chloride |
| 3 | Formation of azetidin-3-yl methanone linkage | Coupling via carbodiimide-mediated amide bond formation (e.g., EDC hydrochloride) | Performed in dichloromethane under inert atmosphere, room temperature |
| 4 | Deprotection of nitrogen protecting groups | Hydrogenolysis (Pd/C catalyst under H2 atmosphere) or acid treatment | Yields free amine or salt forms for final compound |
| 5 | Purification | Flash chromatography on silica gel, recrystallization from ethanol/water | Ensures high purity and removal of side products |
Detailed Preparation Protocols
Protection and Functionalization of Azetidine Ring
- Starting from azetidine-3-carboxylic acid, the nitrogen is protected using tert-butyl carbamate or benzhydryl groups to prevent side reactions during ring functionalization.
- Hydroxymethylation at the 3-position is achieved by first converting the 3-hydroxymethyl azetidine intermediate into a mesylate or tosylate using methanesulfonyl chloride or para-toluenesulfonyl chloride in the presence of a base such as triethylamine.
- The mesylate intermediate can then undergo nucleophilic substitution or reduction to install the hydroxymethyl group precisely.
Coupling to Form Methanone Linkage
- The coupling of two azetidine units to form the methanone bridge is performed via carbodiimide-mediated amide bond formation.
- For example, 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC·HCl) is used in dichloromethane under inert atmosphere at approximately 20°C.
- The reaction mixture is stirred for extended periods (up to 18 hours), sometimes with additional ethanolamine or amine nucleophiles added to drive completion.
Deprotection and Final Purification
- The protecting groups are removed by hydrogenolysis over palladium hydroxide on carbon under hydrogen atmosphere at elevated temperatures (40-60°C) and pressures (up to 60 psi).
- Alternatively, acid treatment with hydrochloric acid in diethyl ether can be used to form hydrochloride salts of the final compound.
- The crude product is purified by flash chromatography using silica gel with dichloromethane/methanol gradients, followed by recrystallization from water/ethanol mixtures to yield a high-purity white solid.
Representative Reaction Conditions and Yields
Notes on Process Optimization and Scale-Up
- The use of tert-butyl protecting groups facilitates easy removal under mild acidic conditions, minimizing side reactions.
- Mesylation and tosylation steps require careful control of temperature and stoichiometry to avoid over-substitution or decomposition.
- Carbodiimide coupling reactions benefit from inert atmosphere and controlled addition of reagents to maximize yield.
- Hydrogenolysis deprotection is scalable but requires monitoring of hydrogen pressure and catalyst activity to ensure complete removal of protecting groups.
- Purification methods such as flash chromatography are effective for laboratory scale; recrystallization is preferred for larger scale production to reduce solvent use.
Summary Table of Preparation Methods
| Preparation Aspect | Methodology | Advantages | Challenges |
|---|---|---|---|
| Nitrogen Protection | tert-Butyl carbamate or benzhydryl groups | Stability, selectivity | Requires deprotection step |
| Hydroxymethyl Introduction | Mesylation/tosylation followed by nucleophilic substitution | High regioselectivity | Sensitive to moisture and temperature |
| Coupling Reaction | Carbodiimide-mediated amidation (EDC·HCl) | Mild conditions, good yields | Requires inert atmosphere |
| Deprotection | Hydrogenolysis or acid treatment | Clean removal of protecting groups | Catalyst handling, hydrogen safety |
| Purification | Flash chromatography, recrystallization | High purity | Solvent consumption |
Q & A
Q. Methodological Answer :
- Synthesis : Optimized routes often involve coupling azetidine derivatives using carbodiimide-mediated amidation or nucleophilic substitution. For example, similar azetidine-based compounds are synthesized via reactions with triethylamine as a base and dichloromethane as a solvent at controlled temperatures (0–25°C) .
- Purification : Column chromatography with silica gel (eluent: dichloromethane/methanol gradients) is standard. For structurally complex analogs, preparative HPLC with reverse-phase C18 columns improves purity (>95%) .
- Validation : Confirm purity via LC-MS and ¹H/¹³C NMR. For hygroscopic intermediates, anhydrous conditions and inert gas (N₂/Ar) are critical to prevent degradation .
Basic: How is structural characterization performed for this compound and its analogs?
Q. Methodological Answer :
- Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. SHELX is robust for small-molecule refinement, even with twinned data .
- Spectroscopy : 1D/2D NMR (COSY, HSQC, HMBC) assigns proton and carbon environments. HR-TOF-MS confirms molecular formulae (e.g., [M+H]⁺ with <2 ppm error) .
- IR/Raman : Identify functional groups (e.g., carbonyl stretches at ~1650–1700 cm⁻¹) and hydroxymethyl vibrations .
Basic: What preliminary biological activity data exist for this compound?
Q. Methodological Answer :
- Antimicrobial Screening : Analogous azetidine-containing methanones show MIC values of 3.4–200 μg·mL⁻¹ against Gram-negative bacteria (e.g., P. aeruginosa) and H. pylori. Activity correlates with hydroxymethyl substituents enhancing membrane penetration .
- Dose-Response : Use broth microdilution assays (CLSI guidelines) with positive controls (e.g., ciprofloxacin). Note: Some analogs exhibit species-specific inactivity (e.g., no effect on E. faecium at 200 μg·mL⁻¹) .
Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?
Q. Methodological Answer :
- Substituent Modulation : Replace the hydroxymethyl group with bulkier substituents (e.g., cyclopropane or fluorinated moieties) to enhance target binding. In MAGL inhibitors, piperazine-azetidine hybrids improve selectivity over serine hydrolases .
- Bioisosteres : Test thiazole or pyrazole rings in place of azetidine to assess potency retention. For example, JNJ-42226314’s thiazole-carbonyl group boosts MAGL inhibition (IC₅₀ <10 nM) .
- In Vivo Validation : Measure brain 2-AG levels in rodent models post-administration to confirm target engagement .
Advanced: What computational strategies predict binding modes and selectivity?
Q. Methodological Answer :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., MAGL’s catalytic triad: Ser122, Asp239, His269). Prioritize poses with hydrogen bonds to azetidine carbonyl and hydrophobic contacts with hydroxymethyl .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots; stable binding (<2 Å RMSD) suggests favorable pharmacokinetics .
- Free Energy Calculations : MM-GBSA/PBSA estimates ΔG binding. For MAGL inhibitors, ΔG ≤ -40 kcal/mol correlates with nanomolar potency .
Advanced: How to resolve contradictions between in vitro and in vivo pharmacological data?
Q. Methodological Answer :
- Metabolic Stability : Perform hepatic microsome assays (human/rodent) to identify rapid clearance (e.g., CYP3A4-mediated oxidation of azetidine rings). Co-administer CYP inhibitors (e.g., ketoconazole) in vivo to validate .
- Plasma Protein Binding (PPB) : Use equilibrium dialysis; >90% PPB reduces free drug concentration, explaining potency drops in vivo .
- Blood-Brain Barrier (BBB) Penetration : Assess via MDCK-MDR1 assays. Hydroxymethyl groups may reduce logP, limiting passive diffusion. Consider prodrugs (e.g., ester derivatives) to enhance CNS uptake .
Advanced: How do electronic properties influence reactivity and target interactions?
Q. Methodological Answer :
- Dipole Moments : Measure ground/excited-state dipoles via solvatochromic shifts (e.g., in toluene vs. DMSO). High dipole moments (>5D) enhance polar interactions but may reduce membrane permeability .
- DFT Calculations : At B3LYP/6-31G(d,p), map electrostatic potential (ESP) surfaces. Electron-deficient azetidine carbonyls favor nucleophilic attack (e.g., Ser122 in MAGL) .
- pKa Prediction : Use MarvinSketch or ACD/Labs. Hydroxymethyl pKa ~12–13 suggests protonation at physiological pH, affecting solubility and H-bonding .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
